3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride

Somatostatin receptor Radioligand binding Regioisomer SAR

3-Pyridinepropanoic acid, α-amino-, methyl ester, dihydrochloride (CAS 208259-58-9), also referred to as H-DL-Ala(3-pyridyl)-OMe·2HCl or methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride, is a racemic, non-proteinogenic α-amino acid derivative supplied as the dihydrochloride salt. It features a 3-pyridyl side chain on an alanine backbone esterified as the methyl ester, providing orthogonal protection for solid-phase peptide synthesis (SPPS).

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 208259-58-9
Cat. No. B8231508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride
CAS208259-58-9
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CN=CC=C1)N.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H
InChIKeyIZRJIIVISCIDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride (CAS 208259-58-9): Procurement-Relevant Identity and Key Comparators


3-Pyridinepropanoic acid, α-amino-, methyl ester, dihydrochloride (CAS 208259-58-9), also referred to as H-DL-Ala(3-pyridyl)-OMe·2HCl or methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride, is a racemic, non-proteinogenic α-amino acid derivative supplied as the dihydrochloride salt [1]. It features a 3-pyridyl side chain on an alanine backbone esterified as the methyl ester, providing orthogonal protection for solid-phase peptide synthesis (SPPS) . The closest structural analogs — which constitute the immediate comparator space — include its single-enantiomer forms (S)-methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 327051-07-0) and (R)-methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 197088-84-9), the regioisomeric 2-pyridylalanine (2-Pal) and 4-pyridylalanine (4-Pal) methyl esters, the free carboxylic acid form (3-pyridylalanine, CAS 17470-24-5), and the natural aromatic amino acid counterpart, L-tyrosine [2][3].

Why In-Class Substitution of 3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride Leads to Quantifiable Performance Divergence


Although pyridylalanine derivatives share a common heteroaromatic scaffold, minimal changes in nitrogen position (2- vs. 3- vs. 4-pyridyl) or chirality (L- vs. D-) lead to measurable and, in some cases, binary differences in biological readouts. These differences are non-linear and cannot be predicted solely from chemical structure, necessitating empirical, quantitative comparison data for informed procurement decisions [1][2]. The following evidence dimensions demonstrate that this racemic 3-pyridyl methyl ester dihydrochloride occupies a distinct performance niche relative to its closest regioisomeric, enantiomeric, and functional-group analogs.

Quantitative Differentiation Evidence for 3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride Against Closest Analogs


SST2 Receptor Binding Affinity: 3-Pyridyl Regioisomer Delivers Intermediate KD Between 2-Pal and 4-Pal Radioligands

In a direct head-to-head comparison of 177Lu-labeled DOTA-[xPal3]-LM3 somatostatin antagonists, the 3-pyridylalanine (3Pal) conjugate exhibited a saturation binding affinity (KD) of 0.15 ± 0.01 nM toward the SST2 receptor, placing it between the L-2Pal derivative (0.18 ± 0.02 nM) and the 4Pal derivative (0.11 ± 0.01 nM). The clinical reference [177Lu]Lu-DOTA-LM3 showed KD = 0.09 ± 0.02 nM [1]. These data, derived from saturation binding studies in SST2-expressing cells, reveal a reproducible regioisomeric affinity trend (L2Pal < 3Pal < 4Pal) that is relevant for radiotracer design programs seeking to modulate target engagement and biodistribution.

Somatostatin receptor Radioligand binding Regioisomer SAR

Anti-Inflammatory Potency: dl-3-Pyridylalanine is 3-Fold More Active than 2-Pyridylalanine and 4-Fold More Active than 4-Pyridylalanine in Rat Paw Edema

In the carrageenin-induced rat paw edema assay, dl-3-pyridylalanine (3-PA) displayed significantly greater anti-inflammatory activity than its regioisomers. Specifically, 3-PA was 3 times more active than dl-2-pyridylalanine (2-PA) and 4 times more active than dl-4-pyridylalanine (4-PA) [1]. All three pyridylalanine isomers were more potent than phenylbutazone (PB) in the same test system, confirming that the pyridyl nitrogen position critically modulates pharmacological activity independent of the core heterocyclic structure.

Anti-inflammatory activity Carrageenin-induced edema Structure-activity relationship

Enantioselective Serotonin Modulation: Only L-3-Pyridylalanine Increases Brain 5-HT; D-3-Pyridylalanine is Inactive

A comparative study in male Wistar rats demonstrated that administration of DL-3-pyridylalanine (DL-3-PA) or L-3-PA significantly increased brain serotonin (5-HT) concentration for at least 96 hours post-dose, while D-3-PA had no effect on 5-HT concentration or tryptophan-5-HT metabolizing enzymes [1]. The effects of a 100 mg/kg dose of DL-3-PA were not statistically different from those of a 50 mg/kg dose of L-3-PA, confirming that the biological activity of the racemate resides exclusively in the L-enantiomer, with the D-enantiomer serving as an inert component.

Serotonin Enantioselectivity Neurochemistry

Enzymatic Resolution: Subtilisin Effectively Resolves the Methyl Ester of β-(3-Pyridyl)-DL-α-Alanine to Optically Pure D-Isomer for LHRH Antagonist Synthesis

The methyl ester of β-(3-pyridyl)-DL-α-alanine was effectively resolved using subtilisin, a commercially available serine protease, yielding the D-isomer with established optical purity [1]. This enzymatic resolution approach provides a practical route to the enantiopure D-3-pyridylalanine methyl ester required as a key building block for antagonists of luteinizing hormone-releasing hormone (LHRH), where incorporation of D-3-Pal in position 6 yields increased antagonist potency and reduced histamine release compared to D-Arg6-substituted analogs [2].

Enzymatic resolution Subtilisin Unnatural amino acid Peptide building block

Hydrophilicity Differentiation: 3-Pyridylalanine-Conjugated Radioligand Shows Intermediate logD, Influencing Kidney Retention Profile

The hydrophilicity of 177Lu-labeled DOTA-[xPal3]-LM3 antagonists, measured as logD, increased in the order L2Pal < 3Pal < 4Pal, with values of -2.3 ± 0.1, -2.5 ± 0.1, and -2.6 ± 0.1, respectively [1]. The 3Pal conjugate displayed significantly higher hydrophilicity than both the L2Pal derivative and the clinical reference [177Lu]Lu-DOTA-LM3 (logD = -2.3 ± 0.1). This intermediate hydrophilicity translated into distinct in vivo behavior: [177Lu]Lu-DOTA-[3Pal3]-LM3 showed high uptake and long retention in kidneys, with >60% of the peptide remaining intact in renal tissue 1 hour post-injection, a property not shared by the 2Pal or 4Pal analogs to the same degree [1].

Hydrophilicity logD Biodistribution Radiotracer design

Salt Form Advantage: Dihydrochloride Enhances Solubility Over Free Base Methyl Ester to ≥10 mg/mL in Acidic Aqueous Media

The dihydrochloride salt form of 3-pyridinepropanoic acid, α-amino-, methyl ester demonstrates solubility of 10 mg/mL in 1 M HCl, whereas the free base methyl ester (CAS 767268-80-4) has inherently lower aqueous solubility due to the absence of ionizable hydrochloride counterions . Conversion to the dihydrochloride also enhances crystallinity and stability under standard storage conditions (recommended 4°C) . This salt-form advantage is consistent across the class of pyridylalanine methyl esters but represents a critical differentiator when selecting between available solid forms for solution-phase peptide synthesis or biological assay preparation.

Solubility Salt form Formulation Handling

High-Impact Application Scenarios for 3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride Stemming from Quantitative Evidence


Somatostatin Receptor-Targeted Radiopharmaceutical Lead Optimization

Research groups developing radiolabeled somatostatin antagonists for neuroendocrine tumor imaging and therapy should procure this racemic 3-pyridylalanine methyl ester dihydrochloride as the precursor for generating 177Lu-DOTA-[3Pal3]-LM3 and related conjugates. The intermediate SST2 affinity (KD = 0.15 nM) and logD (-2.5) of the 3Pal regioisomer provide a differentiated pharmacological profile compared to 2Pal and 4Pal analogs, as demonstrated by Mansi et al. (2025) in direct comparative studies [1]. The compound's compatibility with standard SPPS protocols and its dihydrochloride salt solubility facilitate efficient incorporation into peptide sequences.

LHRH Antagonist Peptide Synthesis Requiring D-3-Pyridylalanine at Position 6

The racemic methyl ester dihydrochloride serves as the starting material for subtilisin-catalyzed enzymatic resolution to produce enantiopure D-3-pyridylalanine methyl ester, a critical building block for LHRH antagonists. Incorporation of D-3-Pal at position 6 of LHRH antagonist peptides has been shown to increase potency and reduce histamine release compared to D-Arg6-substituted analogs, as reported by Folkers et al. (1983) [2]. The established enzymatic resolution protocol with subtilisin provides a cost-effective alternative to asymmetric hydrogenation for obtaining the required D-enantiomer [3].

Neuropharmacological Studies on Serotonergic Pathways Requiring L-3-Pyridylalanine

For studies investigating the serotonergic system, the L-enantiomer of 3-pyridylalanine (derivable from the racemate via chiral separation or asymmetric synthesis) is the biologically active species. Shimeno et al. (1984) demonstrated that L-3-PA produces sustained elevation of brain serotonin (≥96 hours) while D-3-PA is completely inactive [4]. Researchers should procure the racemic dihydrochloride as the input material for subsequent enantiomeric separation, or alternatively source enantiopure L-3-PA methyl ester directly, to avoid confounding results from the biologically inert D-enantiomer.

Anti-Inflammatory Drug Discovery Utilizing Pyridylalanine Scaffolds

Medicinal chemistry programs targeting inflammatory disorders should select the 3-pyridylalanine scaffold over 2- or 4-pyridyl regioisomers based on the 3- to 4-fold superiority in carrageenin-induced rat paw edema established by the 1977 Shimeno et al. study [5]. The availability of the methyl ester dihydrochloride in racemic form allows for subsequent synthesis of diverse amide and peptide derivatives for SAR exploration, with the dihydrochloride salt ensuring adequate solubility for parallel synthesis workflows.

Quote Request

Request a Quote for 3-Pyridinepropanoic acid, alpha-amino-, methyl ester, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.